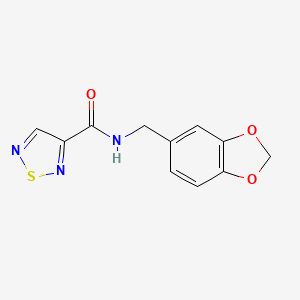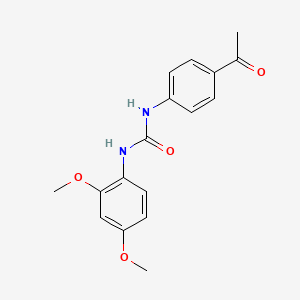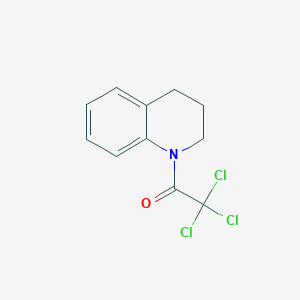
3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one, also known as TMDP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. TMDP is a benzofuran derivative that has been found to possess a range of biological activities, making it an attractive molecule for further investigation.
Mécanisme D'action
The exact mechanism of action of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been found to enhance the activity of the GABAergic system, which is responsible for regulating neuronal excitability. It has also been shown to modulate the activity of the serotonergic and dopaminergic systems, which play a role in mood regulation.
Biochemical and Physiological Effects
3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been found to produce a range of biochemical and physiological effects. In animal studies, 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been found to have anticonvulsant effects and to protect against neuronal damage caused by oxidative stress. 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has also been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is that it is relatively easy to synthesize and has good stability. This makes it suitable for use in laboratory experiments and for large-scale production. However, one limitation of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Orientations Futures
There are several future directions for research on 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one. One area of interest is the development of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential use of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one in the treatment of anxiety and depression. Further studies are also needed to fully understand the mechanism of action of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one and its effects on different biological systems.
Méthodes De Synthèse
The synthesis of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one involves the reaction of 3,4-dihydro-2H-pyran with methyl vinyl ketone in the presence of a Lewis acid catalyst. The resulting product is then treated with pyrrolidine and acetic anhydride to yield 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one. This synthesis method has been optimized to produce high yields of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one with good purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess a range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has also been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10-13-11(18)8-16(2,3)9-12(13)20-14(10)15(19)17-6-4-5-7-17/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZICLLAEZFMPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,6-trimethyl-2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)

![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)
![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)
